"4-Amino-3-benzylbutan-2-one hydrochloride" basic properties
"4-Amino-3-benzylbutan-2-one hydrochloride" basic properties
An In-depth Technical Guide to 3-Amino-4-phenylbutan-2-one Hydrochloride
A Note on Nomenclature: The topic requested was "4-Amino-3-benzylbutan-2-one hydrochloride." However, publicly available scientific literature and chemical databases predominantly feature the isomeric structure, 3-Amino-4-phenylbutan-2-one hydrochloride (CAS No: 5440-27-7). The core difference lies in the substitution pattern on the butanone chain. This guide will focus on the latter, well-documented compound, as it is the likely subject of interest for researchers in the field.
Introduction
3-Amino-4-phenylbutan-2-one hydrochloride is a keto-amine compound that serves as a valuable building block in synthetic organic chemistry and medicinal research. Its structure, featuring a chiral center and reactive amine and ketone functionalities, makes it an attractive precursor for more complex molecular architectures. While not a therapeutic agent itself, its utility is realized in its incorporation into larger molecules, such as enzyme inhibitors and conformationally restricted amino acid isosteres. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and safe handling protocols, designed for professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. 3-Amino-4-phenylbutan-2-one hydrochloride is a solid material whose properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5440-27-7 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO | [2][3] |
| Molecular Weight | 199.68 g/mol | [1][2] |
| IUPAC Name | 3-amino-4-phenylbutan-2-one;hydrochloride | [4] |
| SMILES | CC(=O)C(CC1=CC=CC=C1)N.Cl | [4][5] |
| InChI Key | RTUDQBPZFFIRAD-UHFFFAOYSA-N | [5] |
| Boiling Point | 261.6°C at 760 mmHg (for free base) | [2] |
| Flash Point | 112°C (for free base) | [2] |
| Density | 1.043 g/cm³ (for free base) | [2] |
| XLogP3 | 2.64770 (for free base) | [2] |
| Topological Polar Surface Area | 43.1 Ų (for free base) | [2] |
Synthesis and Purification
The synthesis of 3-amino-4-phenylbutan-2-one hydrochloride can be approached through a multi-step sequence starting from commercially available precursors. A logical and field-proven pathway involves the synthesis of an α-haloketone intermediate, followed by nucleophilic substitution to introduce the amine functionality.
A plausible and efficient route starts from (E)-4-phenyl-3-buten-2-one. The process involves reduction to an allylic alcohol, followed by an iridium-catalyzed isomerization and chlorination to yield the key intermediate, 3-chloro-4-phenylbutan-2-one.[6] This intermediate can then be converted to the final product.
Experimental Protocol: Synthesis
Causality: The choice of an α-chloroketone intermediate is strategic; the chlorine atom at the α-position to the carbonyl group is an excellent leaving group, facilitating nucleophilic substitution by an amine source to form the desired C-N bond efficiently.
Step 1 & 2: Synthesis of 3-Chloro-4-phenylbutan-2-one (2) This procedure is adapted from a verified protocol for the synthesis of the α-chloroketone intermediate.[6]
-
(Reduction) (E)-4-phenyl-3-buten-2-one is reduced to 4-phenyl-3-buten-2-ol using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The crude alcohol is typically used directly in the next step without extensive purification.
-
(Isomerization/Chlorination) The crude 4-phenyl-3-buten-2-ol is dissolved in a mixture of THF and water. An iridium catalyst and a chloride source (e.g., LiCl) are added. The reaction mixture is stirred, leading to the formation of 3-chloro-4-phenylbutan-2-one.[6] The product is extracted with an organic solvent and concentrated.
Step 3: Synthesis of 3-Amino-4-phenylbutan-2-one (Free Base)
-
Dissolve the crude 3-chloro-4-phenylbutan-2-one in a suitable polar, aprotic solvent like THF or acetonitrile.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol. Alternatively, a protected amine source like hexamethylenetetramine followed by acidic hydrolysis can be used to avoid over-alkylation.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-amino-4-phenylbutan-2-one free base in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold dry ether, and dry under vacuum to yield the final product.
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and quantity of the target compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton adjacent to the amino group, the methylene protons of the benzyl group, and the aromatic protons.[6] ¹³C NMR will confirm the presence of the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[6] The predicted monoisotopic mass for the free base (C₁₀H₁₃NO) is 163.09972 Da.[5]
Quantitative Analysis by HPLC
Causality: The primary amine in the molecule lacks a strong UV chromophore, making direct UV detection at high sensitivity challenging. Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) creates a highly fluorescent isoindole derivative, enabling sensitive detection.[7]
Protocol: HPLC with OPA Derivatization This protocol is a representative method based on established procedures for amino acid and amino-compound analysis.[7][8]
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH to 10.2 with 10 M NaOH.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 1 mL of the 0.4 M Borate Buffer, followed by 20 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily.[7]
-
Mobile Phase A: 10 mM Dibasic sodium phosphate, 10 mM sodium borate, pH adjusted to 8.2.[8]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[8]
-
Standard Solution: Accurately weigh and dissolve the reference standard of 3-amino-4-phenylbutan-2-one hydrochloride in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
-
Automated Derivatization and Injection:
-
Use an autosampler programmed to mix a specific volume of the sample/standard solution (e.g., 5 µL) with the OPA derivatization reagent (e.g., 5 µL).
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.[7]
-
Inject a portion of the resulting mixture (e.g., 10 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm).[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (338 nm).
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte, followed by a column wash and re-equilibration.
-
-
System Suitability:
-
Perform at least five replicate injections of a mid-range standard solution.
-
The relative standard deviation (RSD) for peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
Applications in Research & Drug Development
The primary value of 3-amino-4-phenylbutan-2-one lies in its role as a versatile intermediate.
-
Medicinal Chemistry Building Block: This compound is a precursor to 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives. DAPB derivatives are critical structural motifs in a class of molecules known as hydroxyethylamine (HEA) drugs, which include potent HIV protease inhibitors.[9][10]
-
Conformationally Restricted Isosteres: In drug design, replacing standard amino acids like phenylalanine with rigid structural analogues can lock the molecule into a bioactive conformation, enhancing potency and selectivity. The cyclic derivatives of 3-amino-4-phenyl-2-butanone, such as piperidones, have been synthesized and evaluated as conformationally restricted phenylalanine isosteres in renin inhibitors.[11]
-
Biochemical for Research: It is commercially available as a biochemical for use in proteomics and other life science research applications, likely as a starting material or reference compound.[1]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following information is based on aggregated GHS data.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| General Handling | - | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Eye Contact | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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PubChemLite. (n.d.). 3-amino-4-phenylbutan-2-one hydrochloride (C10H13NO). Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-phenylbutan-2-one hydrochloride. Retrieved February 17, 2026, from [Link]
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AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-3-Amino-4-phenylbutanoic acid. Retrieved February 17, 2026, from [Link]
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American Elements. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. Retrieved February 17, 2026, from [Link]
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Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Coll. Vol. 10, p.56 (2004); Vol. 79, p.159 (2002). Retrieved February 17, 2026, from [Link]
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PMC. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved February 17, 2026, from [Link]
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GlobalInfoMag. (2026). Navigating the Market for 3-Amino-4-phenylbutyric Acid Hydrochloride: Tips for Buyers. Retrieved February 17, 2026, from [Link]
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ChemBK. (n.d.). 3-AMINO-4-PHENYLBUTAN-2-ONE HYDROCHLORIDE. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-phenyl-2-butanone. Retrieved February 17, 2026, from [Link]
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PubMed. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. J Med Chem, 35(21), 3905-18. Retrieved February 17, 2026, from [Link]
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IRIS UNITO. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved February 17, 2026, from [Link]
- Google Patents. (1999). US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.
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Methods and Objects of Chemical Analysis. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Vol. 19, No. 4, 213–218. Retrieved February 17, 2026, from [Link]
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Agilent. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Retrieved February 17, 2026, from [Link]
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